(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
BenchChem offers high-quality (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-6-9-23-15-8-7-13(2)10-18(15)28-21(23)22-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h1,7-8,10-12H,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUGTERYJHDCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
These compounds often work by binding to their targets and inhibiting their function, leading to various downstream effects.
Biological Activity
(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde with various amines and thiazole derivatives. The synthesis typically involves:
- Formation of the Benzothiazole Core : The thiazole derivative is synthesized from appropriate precursors such as 6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol.
- Condensation Reaction : The benzothiazole is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the final product.
Anticancer Activity
Research indicates that compounds related to benzothiazole derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have been reported to activate caspases and stabilize microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells .
Anti-inflammatory Properties
Benzothiazole derivatives have also been noted for their anti-inflammatory effects. Compounds similar to our target have shown the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests potential applications in treating inflammatory diseases alongside their anticancer activities.
Study 1: In Vitro Evaluation
In a study evaluating a series of benzothiazole derivatives, it was found that one compound exhibited an IC50 value of 1 μM against A431 cells. The compound induced apoptosis through activation of the intrinsic pathway, confirmed by Western blot analysis showing increased levels of pro-apoptotic proteins .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzothiazole ring significantly influenced the biological activity. Substituents at specific positions enhanced anticancer potency while maintaining low toxicity profiles .
Research Findings
| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Induces apoptosis |
| Compound 4i | HOP-92 | 0.5 | Microtubule stabilization |
| (Z)-3,4,5-trimethoxy-N-(6-methyl...) | A549 | TBD | TBD |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The synthesis typically involves the reaction of appropriate aryl amines with benzothiazole derivatives followed by modifications to introduce the prop-2-yn-1-yl group and methoxy substituents .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit potent anticancer activities. Specifically, compounds similar to (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown:
- Cytotoxic Effects : These compounds have been tested against various human cancer cell lines, revealing significant cytotoxicity. For instance, certain derivatives caused cell cycle arrest in the G2/M phase and induced apoptosis in HeLa cells .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cell death. Studies using immunocytochemistry and Western blotting have confirmed these effects by demonstrating alterations in tubulin structure and increased levels of soluble tubulin .
Anti-inflammatory Effects
Beyond anticancer properties, benzothiazole derivatives have also been investigated for their anti-inflammatory potential. Some studies indicate that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a promising application in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Answer : The compound can be synthesized via condensation reactions between substituted benzamides and thiazole derivatives. A typical method involves refluxing intermediates (e.g., 3,4,5-trimethoxybenzamide) with activated thiazole precursors in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via column chromatography or recrystallization . Critical steps include controlling reaction time (4–24 hours) and monitoring by TLC/HPLC for purity (>95%) .
Q. How is the stereochemical configuration (Z/E isomerism) of this compound confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, analogous compounds with similar thiazole-ylidene motifs were analyzed using single-crystal X-ray diffraction to confirm the Z-configuration via bond angles and intermolecular hydrogen bonding patterns (e.g., N–H⋯N interactions) . NMR spectroscopy (¹H and ¹³C) also provides indirect evidence through coupling constants and chemical shifts of protons near the imine bond .
Q. What characterization techniques are essential for validating the structure of this compound?
- Answer :
- NMR : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- HPLC/MS : To verify molecular weight (m/z) and purity (>98%) .
- X-ray diffraction : For definitive structural confirmation .
- Elemental analysis : To validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up synthesis?
- Answer : Yield optimization requires a Design of Experiments (DoE) approach. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Catalyst loading : Adjusting glacial acetic acid concentration (1–5 mol%) to balance reactivity and byproduct formation .
- Temperature control : Reflux at 80–100°C improves kinetics but may require inert atmospheres to prevent oxidation of the propargyl group .
Statistical modeling (e.g., response surface methodology) can identify optimal conditions .
Q. What structural features contribute to its potential biological activity (e.g., enzyme inhibition)?
- Answer :
- Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances lipophilicity and π-π stacking with enzyme active sites, as seen in analogous glucosidase inhibitors .
- Thiazole-ylidene core : Acts as a hydrogen bond acceptor, mimicking natural substrates of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms .
- Propargyl group : Introduces electrophilicity for covalent binding to cysteine residues in target proteins .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial) and buffer conditions (pH, ionic strength) .
- Purity verification : HPLC-MS to rule out interference from byproducts (e.g., E-isomers or unreacted precursors) .
- SAR studies : Systematic modification of substituents (e.g., replacing propargyl with allyl groups) to isolate pharmacophoric contributions .
Q. What computational methods support the design of derivatives with improved metabolic stability?
- Answer :
- Docking simulations : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with half-life in microsomal assays .
- ADMET predictors : Tools like SwissADME assess logP, solubility, and blood-brain barrier penetration to prioritize derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
